ガランタミン-O-(メチル-d3)-N-(メチル-d3)

説明

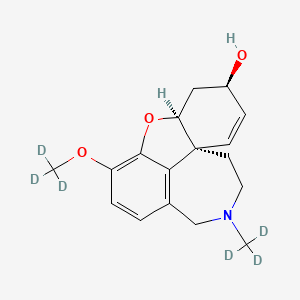

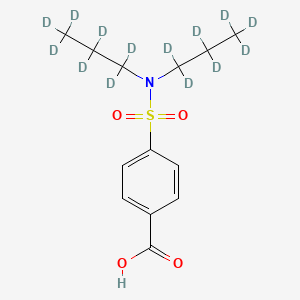

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily used as a research tool and is known for its role as an acetylcholinesterase inhibitor . The deuterium labeling enhances its stability and allows for more precise studies in various biochemical and pharmacological applications.

科学的研究の応用

Galanthamine-O-(methyl-d3)-N-(methyl-d3) has a wide range of scientific research applications:

作用機序

Target of Action

The primary target of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Galanthamine-O-(methyl-d3)-N-(methyl-d3) increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a potent inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses .

Biochemical Pathways

The inhibition of acetylcholinesterase by Galanthamine-O-(methyl-d3)-N-(methyl-d3) affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including increased muscle contraction, enhanced memory and learning, and improved cognitive function .

Pharmacokinetics

Deuteration has been shown to slow down the metabolism of drugs, potentially leading to increased bioavailability .

Result of Action

The primary result of Galanthamine-O-(methyl-d3)-N-(methyl-d3)'s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by a decline in cognitive abilities, such as Alzheimer’s disease .

Action Environment

The action of Galanthamine-O-(methyl-d3)-N-(methyl-d3) can be influenced by various environmental factors. For instance, the presence of other drugs that affect acetylcholinesterase activity can alter its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .

生化学分析

Biochemical Properties

Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to inhibit ion channels and protein interactions . This compound is a high purity reagent for use in antibody production, peptide synthesis, and other biochemical studies . It can be used as an inhibitor for the study of protein interactions that are involved in cancer progression .

Cellular Effects

Its ability to inhibit ion channels suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its ability to inhibit ion channels and protein interactions suggests that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves the incorporation of deuterium atoms into the galanthamine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange and selective methylation. The process typically involves the following steps:

Deuterium Exchange: The hydrogen atoms in the galanthamine molecule are replaced with deuterium atoms using deuterated reagents.

Selective Methylation: The deuterated galanthamine is then subjected to methylation reactions to introduce the O-(methyl-d3) and N-(methyl-d3) groups

Industrial Production Methods

Industrial production of Galanthamine-O-(methyl-d3)-N-(methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient deuterium incorporation and methylation .

化学反応の分析

Types of Reactions

Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated derivatives with different oxidation states.

Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .

類似化合物との比較

Similar Compounds

Galanthamine: The non-deuterated form of the compound, used for similar applications but with different stability and pharmacokinetic properties

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A similar compound with a different mechanism of action and pharmacokinetic profile.

Uniqueness

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in biochemical and pharmacological research. This makes it a valuable tool for researchers studying the mechanisms of acetylcholinesterase inhibition and its therapeutic potential .

特性

IUPAC Name |

(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-BQBSLYESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675623 | |

| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128109-00-1 | |

| Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

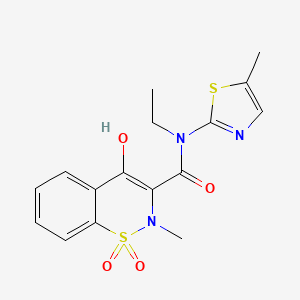

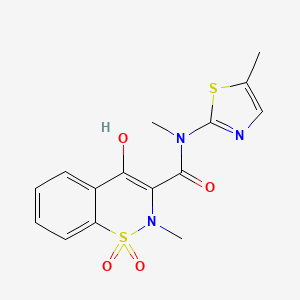

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

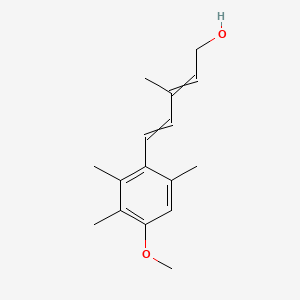

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)